molecular formula C21H17N3O5 B2636097 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 1448030-75-8

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B2636097
CAS No.: 1448030-75-8
M. Wt: 391.383
InChI Key: ZHMSBWABSFDFOO-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety, a but-2-yn-1-yl linker, and a quinazolin-4(3H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Intermediate: This step involves the reaction of catechol with methylene chloride in the presence of a base to form the benzo[d][1,3]dioxole ring.

    Synthesis of the But-2-yn-1-yl Intermediate: The but-2-yn-1-yl group can be introduced via a Sonogashira coupling reaction between an alkyne and an aryl halide.

    Quinazolin-4(3H)-one Formation: The quinazolin-4(3H)-one core is synthesized through the cyclization of an anthranilic acid derivative with an appropriate amine.

    Final Coupling Reaction: The final step involves coupling the benzo[d][1,3]dioxole intermediate with the but-2-yn-1-yl intermediate, followed by the attachment of the quinazolin-4(3H)-one moiety through an amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the quinazolin-4(3H)-one core, potentially converting it to a dihydroquinazoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Biological Studies: The compound can be used as a probe to study the biological pathways involving quinazolinone derivatives.

    Chemical Biology: It serves as a tool to explore the interactions between small molecules and biological macromolecules.

    Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may facilitate binding to hydrophobic pockets, while the quinazolin-4(3H)-one core can interact with active sites or allosteric sites of enzymes. This compound may inhibit enzyme activity by mimicking the transition state of the enzyme’s natural substrate, thereby blocking the catalytic process.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: Unique due to its specific combination of functional groups.

    Quinazolinone Derivatives: Commonly studied for their anticancer and antimicrobial properties.

    Benzo[d][1,3]dioxole Derivatives: Known for their roles in various biological activities, including enzyme inhibition and receptor modulation.

Uniqueness

The uniqueness of this compound lies in its dual functional groups that allow it to interact with multiple biological targets simultaneously, potentially leading to synergistic effects in therapeutic applications.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5/c25-20(12-24-13-23-17-6-2-1-5-16(17)21(24)26)22-9-3-4-10-27-15-7-8-18-19(11-15)29-14-28-18/h1-2,5-8,11,13H,9-10,12,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMSBWABSFDFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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